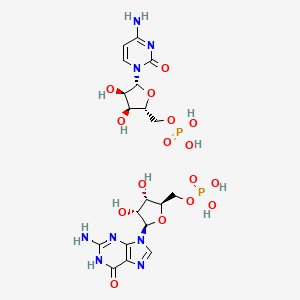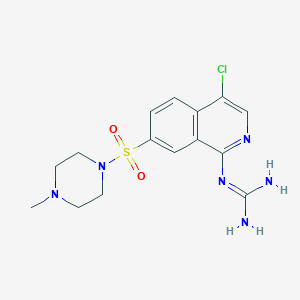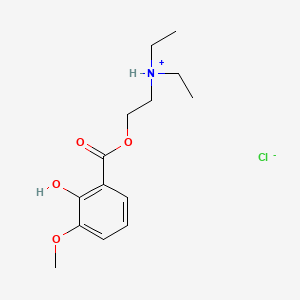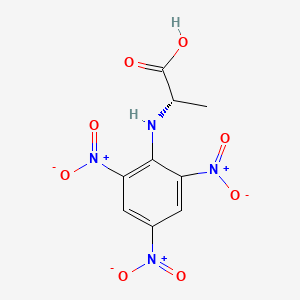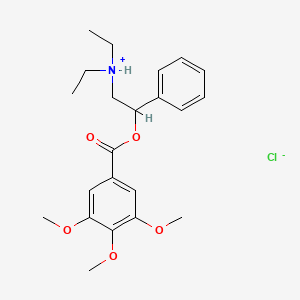![molecular formula C20H24O3 B13747089 Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate is an organic compound with the molecular formula C20H24O3. It is a derivative of benzoate, characterized by the presence of a methoxy group and a dimethylphenyl propyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate typically involves the esterification of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Concentrated sulfuric acid for nitration, and halogens like bromine for halogenation.
Major Products
Oxidation: Formation of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid.
Reduction: Formation of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate .
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide .
Uniqueness
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate is unique due to its specific structural features, such as the methoxy group and the dimethylphenyl propyl side chain. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C20H24O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate |
InChI |
InChI=1S/C20H24O3/c1-14-11-12-15(2)17(13-14)9-5-7-16-8-6-10-18(22-3)19(16)20(21)23-4/h6,8,10-13H,5,7,9H2,1-4H3 |
InChI-Schlüssel |
LJTBZBHNYFUFQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CCCC2=C(C(=CC=C2)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


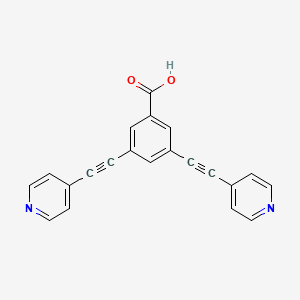
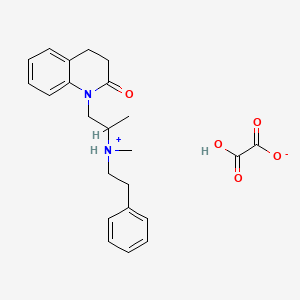
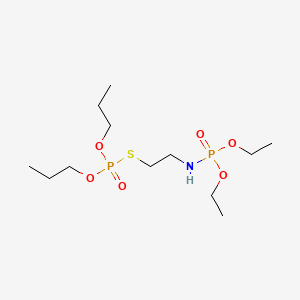

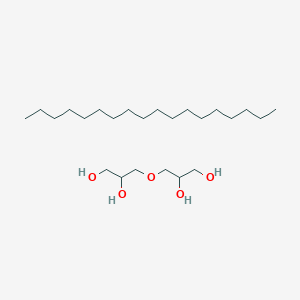
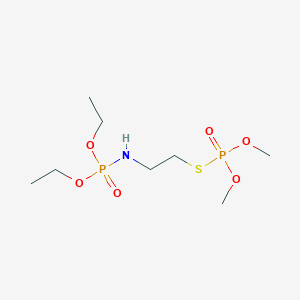
![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
